

Aminopentamide: Technical Dossier & Development History[1]

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Compound of Interest

Compound Name: Aminopentamide

CAS No.: 60-46-8

Cat. No.: B1200344

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Executive Summary

Aminopentamide (historically marketed as Centrine; code name BL-139) represents a pivotal chapter in the mid-20th-century effort to synthesize stable, potent anticholinergic agents with improved specificity over natural belladonna alkaloids.[1] Discovered by Bristol Laboratories in the early 1950s, this agent is chemically defined as 4-(dimethylamino)-2,2-diphenylvaleramide. [1]

While its human clinical trajectory was limited, **aminopentamide** became a cornerstone in veterinary medicine for the management of acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis. Its pharmacological significance lies in its structural derivation from the diphenylmethane scaffold—sharing a biosynthetic lineage with methadone—yet diverging functionally to serve as a potent parasymphatholytic rather than an opioid agonist.

Part 1: Chemical Genesis & Rational Design[1]

The "Synthetic Atropine" Era

In the post-WWII era, medicinal chemistry focused heavily on simplifying the tropane alkaloid structure of atropine while retaining its antispasmodic efficacy. The goal was to eliminate the "side effect tetrad" of atropine: mydriasis (pupil dilation), xerostomia (dry mouth), tachycardia, and urinary retention.

Researchers at Bristol Laboratories, led by J.B. Hoekstra, identified that the rigid tropane ring was not strictly necessary for muscarinic antagonism. Instead, a gem-diphenyl moiety (two phenyl rings on the same carbon) combined with a tertiary amine connected by an alkyl chain provided sufficient steric bulk and electrostatic interaction to block the muscarinic acetylcholine receptor (mAChR).

Structure-Activity Relationship (SAR)

Aminopentamide belongs to the diarylmethane class.^[1] Its SAR can be deconstructed as follows:

- **Lipophilic Anchor:** The 2,2-diphenyl group provides the necessary hydrophobic interaction to anchor the molecule within the receptor's binding pocket, mimicking the aromatic features of natural alkaloids.
- **Linker Chain:** The valeramide backbone (5-carbon chain equivalent) maintains optimal distance between the lipophilic center and the cationic amine.
- **Cationic Head:** The dimethylamino group at position 4 is protonated at physiological pH, interacting with the conserved aspartate residue in the muscarinic receptor.
- **Functional Divergence:** Unlike methadone (which possesses a ketone at this position) or diphenylacetonitrile (a nitrile), **aminopentamide** possesses a primary amide (ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">). This amide group is critical for reducing blood-brain barrier penetration relative to opioids and locking the compound into an anticholinergic profile.^[1]

Part 2: Chemical Synthesis Protocol

The synthesis of **aminopentamide** is chemically intertwined with the synthesis of methadone. Both share the precursor 2,2-diphenyl-4-(dimethylamino)pentanenitrile (often called the "Methadone Intermediate").^{[1][2]} The divergence occurs at the final step: where methadone requires a Grignard reaction to form a ketone, **aminopentamide** requires controlled hydrolysis to an amide.

Reconstructed Synthesis Workflow

Note: This protocol is a reconstruction based on standard industrial methods for diphenylvaleramides from the 1950s era.

Reagents:

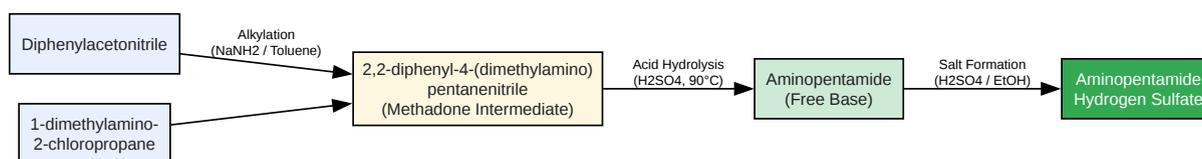
- Diphenylacetonitrile[1][3][4][5]
- 1-dimethylamino-2-chloropropane[1][3]
- Sodamide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
) or Sodium Hydride (
)
- Concentrated Sulfuric Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
)
- Toluene (Solvent)[1][3]

Step-by-Step Methodology:

- Alkylation (Formation of the Nitrile Intermediate):
 - Setup: In a dry reaction vessel under nitrogen atmosphere, dissolve diphenylacetonitrile in anhydrous toluene.
 - Deprotonation: Add sodamide (
) slowly to generate the carbanion. Heat to reflux for 2-3 hours.
 - Addition: Dropwise add 1-dimethylamino-2-chloropropane. The carbanion attacks the alkyl halide. Note: Isomerization can occur here, producing both the desired branched product and linear impurities.

- Isolation: Quench with water.[3] Separate the organic layer.[3] Evaporate solvent to yield 2,2-diphenyl-4-(dimethylamino)pentanenitrile.[1]
- Acid Hydrolysis (Nitrile to Amide Conversion):
 - Reaction: Dissolve the crude nitrile in 90% sulfuric acid ().
 - Conditions: Heat on a steam bath (approx. 85-95°C) for 4–6 hours. This converts the cyano group (ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">) to the primary amide ().
 - Precipitation: Pour the reaction mixture onto crushed ice. Neutralize carefully with ammonium hydroxide () until the free base precipitates.
- Salt Formation:
 - Dissolve the free base in ethanol.
 - Add equimolar sulfuric acid to crystallize **Aminopentamide** Hydrogen Sulfate.

Synthesis Visualization



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Caption: Synthetic pathway from diphenylacetonitrile to **aminopentamide** sulfate via the nitrile intermediate.

Part 3: Pharmacological Profiling[1]

Mechanism of Action (MoA)

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).

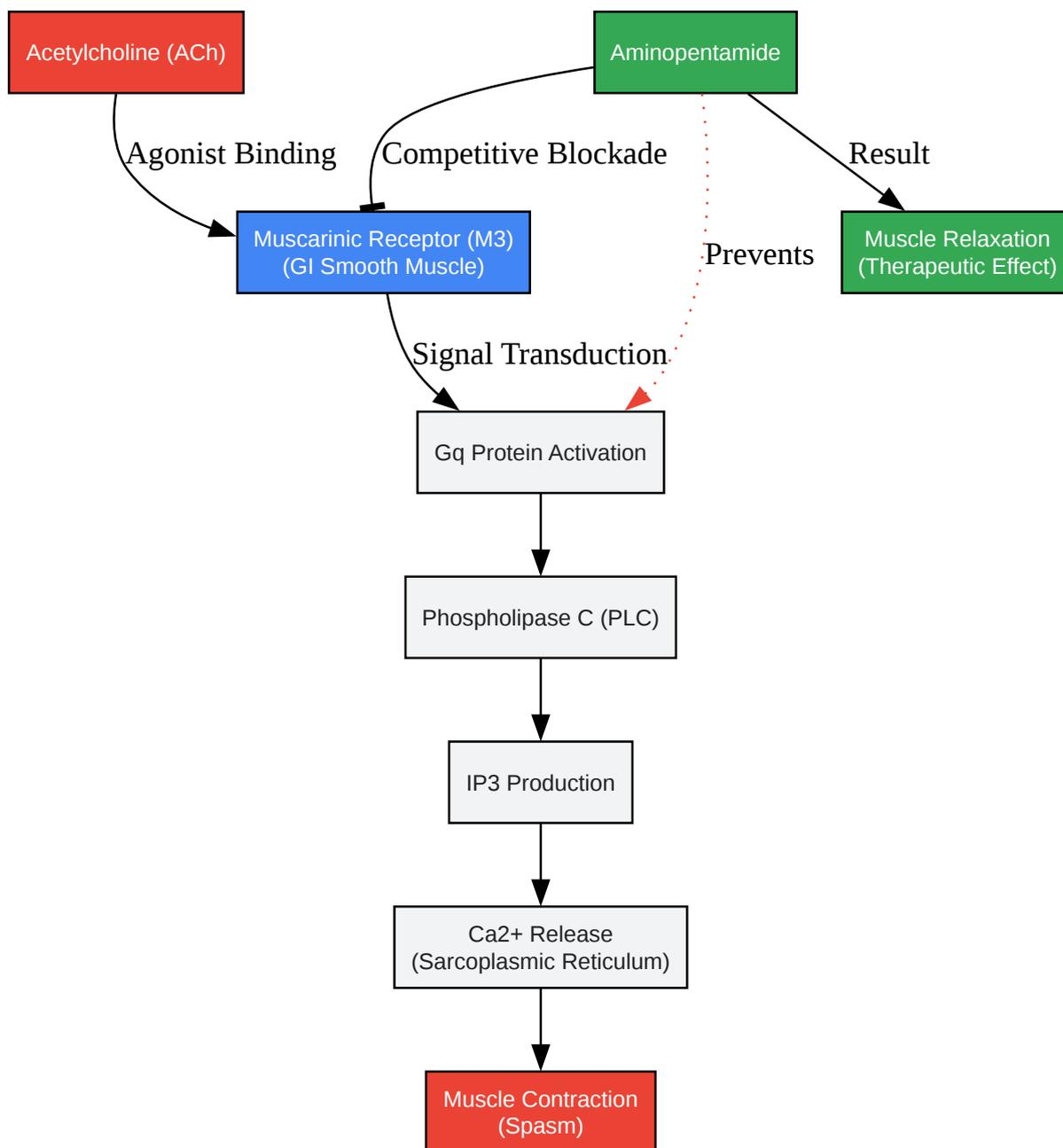
- Target: Primarily M3 receptors located on smooth muscle cells of the gastrointestinal tract and exocrine glands.
- Effect: By blocking acetylcholine (ACh) binding, it prevents the -protein coupled cascade that typically leads to intracellular calcium release and smooth muscle contraction.
- Result: Relaxation of smooth muscle tone (antispasmodic) and reduction of gastric acid secretion (antisecretory).

Comparative Potency Data

Hoekstra's early characterization (1954) established the following profile relative to Atropine:

Parameter	Aminopentamide vs. Atropine	Clinical Implication
Antispasmodic Potency	~50% of Atropine	Requires slightly higher mg dosage for equivalent effect.[1]
Duration of Action	Significantly Longer	Less frequent dosing required (BID/TID).
Mydriasis (Pupil Dilation)	Significantly Lower	Reduced visual disturbance side effects.[6]
Salivary Inhibition	Lower	Less "dry mouth" (xerostomia) at therapeutic doses.
Colonic Specificity	Higher	Preferred for colitis and bowel spasms.

MoA Visualization



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Caption: Competitive antagonism of **aminopentamide** at the M3 receptor, inhibiting the contractile signaling cascade.[1]

Part 4: Clinical Development & Veterinary Translation[1]

The "Centrine" Legacy

While investigated for human peptic ulcer disease in the 1950s, **aminopentamide** found its true niche in veterinary medicine. Marketed by Fort Dodge Animal Health (and later Zoetis) as Centrine, it became a standard of care for small animals.

- Primary Indications:
 - Acute Abdominal Visceral Spasm: Rapid relief of cramping associated with gastroenteritis.
 - Pylorospasm: Relaxing the pyloric sphincter to allow gastric emptying.
 - Hypertrophic Gastritis: Reducing acid secretion to aid mucosal healing.
 - Antiemetic: Specifically for vomiting induced by vestibular disturbances or gastric irritation.

Formulation Challenges & Status

The drug was typically supplied as:

- Injectable: 0.5 mg/mL (SC/IM).
- Tablets: 0.2 mg scored tablets.[\[6\]](#)[\[7\]](#)

Current Status: The FDA-approved manufacturer discontinued Centrine in 2015.[\[1\]](#)[\[8\]](#) However, due to its unique efficacy profile—specifically its ability to control colonic spasms better than metoclopramide or maropitant—it remains widely used via veterinary compounding pharmacies.

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